N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSSSUVNMPHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminopyridine with methoxy-substituted pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as dicyclohexyl carbodiimide and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the purification of intermediates and final products through techniques like recrystallization and chromatography to achieve high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Dicyclohexyl carbodiimide, 4-dimethylaminopyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
One of the primary applications of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide is in the treatment of non-small-cell lung cancer (NSCLC), particularly tumors with the T790M EGFR mutation. Studies have shown that this compound selectively inhibits the T790M variant of the epidermal growth factor receptor, which is often associated with resistance to first-line therapies. The compound demonstrates significant efficacy in preclinical models, suggesting it could be a viable candidate for clinical development in targeted cancer therapies .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific tyrosine kinases associated with tumor proliferation and survival. By targeting these pathways, the compound can induce apoptosis in cancer cells, thereby reducing tumor growth .
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The detailed synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Dimethylamine, pyrimidine derivative |
| 2 | Cyclization | Carboxylic acid derivative |
| 3 | Purification | Crystallization or chromatography |
This synthesis allows for modifications that can enhance the biological activity or pharmacokinetic properties of the compound.
2.2 Derivative Studies
Research into derivatives of this compound has revealed compounds with improved selectivity and potency against various cancer cell lines. These derivatives are often evaluated for their ability to overcome resistance mechanisms seen in NSCLC treatments .
Case Studies
3.1 Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy and safety of this compound in patients with advanced NSCLC. Preliminary results indicate a favorable response rate among patients harboring T790M mutations, with manageable side effects .
3.2 Comparative Efficacy
In comparative studies against existing EGFR inhibitors, this compound has shown enhanced efficacy in resistant NSCLC models, highlighting its potential as a second-line treatment option .
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to activate the innate immune system by stimulating the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells like macrophages and natural killer cells, which attack and destroy target cells.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar catalytic properties.
N,N-Dimethylpyridin-4-amine: Another pyridine derivative used in organic synthesis.
4-(Dimethylamino)pyridine N-oxide: An effective nucleophilic catalyst in peptide coupling reactions.
Uniqueness
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide stands out due to its unique combination of a pyridine and pyrimidine ring, which enhances its reactivity and specificity in various chemical reactions. Its ability to activate the immune system also distinguishes it from other similar compounds.
Biological Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, linked to a pyridine ring through a carboxamide functional group. This unique structure contributes to its biological activity, influencing its interactions with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide biosynthesis, which is crucial for cell proliferation and survival.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Antimicrobial Activity : Some studies have shown that related pyrimidine derivatives possess antimicrobial properties, potentially making this compound effective against bacterial and fungal infections.
Anticancer Activity
A study on pyrimidine derivatives demonstrated their ability to inhibit the proliferation of cancer cells. The compound's structural analogs showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also have similar properties.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (Vulvar Carcinoma) | 15 | |
| MCF-7 (Breast Cancer) | 20 | |
| HeLa (Cervical Cancer) | 10 |
Antimicrobial Activity
The compound has shown promise in antimicrobial assays, with certain derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies
-
Case Study on Cancer Cell Lines :
In vitro studies using the A431 vulvar carcinoma cell line revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the compound's ability to disrupt nucleotide synthesis pathways . -
Antimicrobial Efficacy :
A series of experiments demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various pathogens. The results indicated that modifications in the structure could enhance efficacy, suggesting avenues for further development in antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-2-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:
- Nucleophilic substitution : Introducing the dimethylamino group at the 4-position of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Coupling reactions : Amide bond formation between the pyrimidine intermediate and pyridine-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane .
- Critical parameters : Solvent polarity, temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:acid chloride) significantly impact yield. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and methoxy protons (δ ~3.9 ppm). Aromatic protons in pyrimidine and pyridine rings show distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. Fragmentation patterns help validate substituent positions .
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX programs determine the crystal structure, and what challenges arise in refining structures with substituents like dimethylamino?
- Methodological Answer :
- Data collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps. SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., Cl, S if present) .
- Challenges : The dimethylamino group’s rotational freedom complicates modeling. Restraints on N–C bond lengths and angles improve convergence. Twinning or disorder in the methoxy group requires TOPAS integration .
Q. How do the electronic effects of the dimethylamino and methoxy groups influence the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Dimethylamino : Acts as an electron-donating group via resonance, activating the pyrimidine ring toward electrophilic substitution at the 5-position.
- Methoxy : Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr with amines at 120°C in DMSO) through mesomeric effects .
- Experimental validation : DFT calculations (B3LYP/6-31G*) predict charge distribution, corroborated by Hammett σ⁺ values from kinetic studies .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrimidine derivatives in kinase inhibition?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (Cl, F) or bulky groups at the 4-position to assess steric effects on CDK2 binding .
- Bioassays : Measure IC₅₀ values in kinase inhibition assays (e.g., ATP竞争 assays). Correlate activity with logP (lipophilicity) and polar surface area (PSA) .
- Crystallographic docking : Use PyMOL to model interactions between the carboxamide moiety and kinase hinge regions (e.g., hydrogen bonds with Glu81 in CDK2) .
Q. How can discrepancies in reported biological activities of polymorphic forms be resolved through experimental design?
- Methodological Answer :
- Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., acetone, ethyl acetate) to identify forms. SC-XRD distinguishes conformational isomers .
- Dissolution testing : Compare bioavailability of polymorphs in simulated gastric fluid (pH 1.2) to link solubility differences to in vivo efficacy .
Q. What computational methods predict the binding affinity of this compound with biological targets like cyclin-dependent kinases?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories) using AMBER. Calculate binding free energy via MM-PBSA (ΔG < -10 kcal/mol suggests high affinity) .
- Pharmacophore modeling : Align pyrimidine carboxamide with known inhibitors (e.g., pelitinib) to identify critical hydrogen bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
